2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Overview
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a derivative of tryptamine, known for its significant role in various biological and chemical processes. This compound contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of the chlorine and methyl groups on the indole ring enhances its chemical reactivity and biological activity .
Mechanism of Action
Target of Action
The primary target of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-Chloro-2-methyltriptamine, is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
5-Chloro-2-methyltriptamine interacts with the NMDA receptor in a voltage-dependent manner This means that the compound’s interaction with the receptor is influenced by the membrane potential of the neuron
Pharmacokinetics
Like many indole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration . The compound’s distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the individual’s physiological characteristics.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with the NMDA receptor in a voltage-dependent manner . This suggests that it may interact with other enzymes, proteins, and biomolecules in a similar manner.
Cellular Effects
Given its known interaction with the NMDA receptor, it is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit the NMDA receptor in a voltage-dependent manner . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-methylindole.
Alkylation: The indole is then alkylated using ethylamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions.
Continuous Monitoring: Parameters such as temperature, pressure, and pH are continuously monitored to maintain optimal reaction conditions.
Automated Purification: Advanced purification techniques are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Halogen substitution reactions can introduce different halogens into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in neurotransmission and receptor binding.
Medicine: It has potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyltryptamine: Another derivative of tryptamine with similar biological activities.
2-Methyl-1H-indole-3-ethanamine: Lacks the chlorine substituent but shares the indole structure.
Uniqueness
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is unique due to the presence of both chlorine and methyl groups on the indole ring, which enhances its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQHAMKVHECAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352352 | |
Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-95-8 | |
Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.